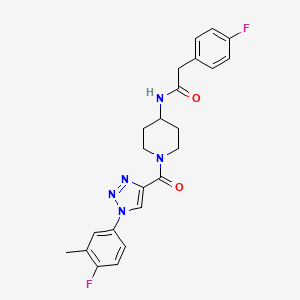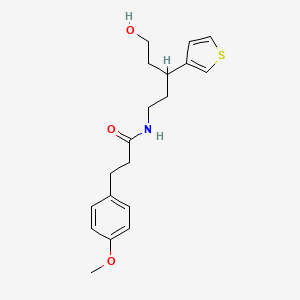
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide, also known as AMT-130, is a small molecule drug that is being developed as a potential treatment for Huntington's disease (HD). HD is a genetic disorder that affects the brain and causes progressive degeneration of neurons, leading to a range of symptoms including movement disorders, cognitive decline, and psychiatric disturbances. There is currently no cure for HD, and existing treatments only target the symptoms rather than the underlying cause of the disease. AMT-130 represents a promising new approach to treating HD by targeting the genetic mutation that causes the disease.
Aplicaciones Científicas De Investigación
Antifungal, Antibacterial, and Antioxidant Activities
- Compounds derived from endophytic fungi, similar in structural motifs to the queried compound, have shown significant antifungal, antibacterial, and antioxidant activities. These include the inhibition of growth in various bacterial strains and potent antifungal activity against plant pathogens. Additionally, some compounds exhibited strong cytotoxicity against cancer cell lines, indicating their potential in developing new anticancer agents (Jian Xiao et al., 2014).
Anticancer Activity
- Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to the compound , have been synthesized and demonstrated to possess significant antioxidant and anticancer activities. These derivatives were found to be particularly effective against human glioblastoma and breast cancer cell lines, showcasing the therapeutic potential of such compounds in oncology research (I. Tumosienė et al., 2020).
Anti-Inflammatory Agents
- Research into N-substituted derivatives with similar structural elements has identified potential anti-inflammatory agents. These compounds were synthesized and evaluated for their analgesic and anti-inflammatory effects, demonstrating promising results that could inform the development of new therapeutic agents for inflammation-related conditions (H. Thabet et al., 2011).
Photosensitizing Properties
- Studies on zinc phthalocyanine derivatives, which share a moiety with the queried compound, have highlighted their high singlet oxygen quantum yield and potential as Type II photosensitizers in photodynamic therapy for cancer treatment. These findings underscore the versatility of thiophene-containing compounds in medical applications, particularly in oncology (M. Pişkin et al., 2020).
Cytotoxic Evaluation
- The design and synthesis of acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, incorporating elements similar to the target compound, have been explored for their cytotoxicity and potential as anticancer agents. Some derivatives showed high efficacy against resistant cell lines, indicating the potential of thiophene derivatives in cancer therapy (I. Gomez-Monterrey et al., 2011).
Propiedades
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-23-18-5-2-15(3-6-18)4-7-19(22)20-11-8-16(9-12-21)17-10-13-24-14-17/h2-3,5-6,10,13-14,16,21H,4,7-9,11-12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGCUPRYOUSTBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

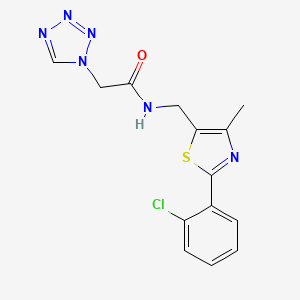
![2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2397796.png)
![6,12-Dihydroindeno[1,2-b]fluorene](/img/structure/B2397799.png)
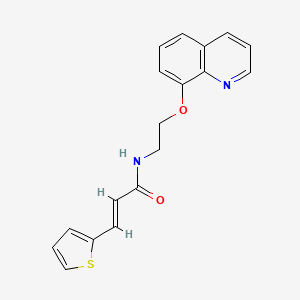
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2397803.png)
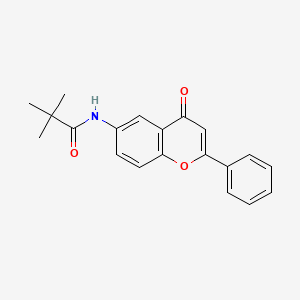
![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)
![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)
![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2397809.png)
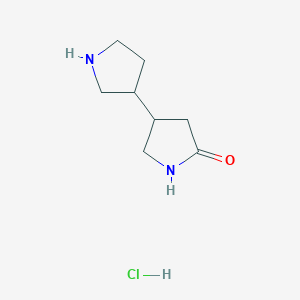
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2397812.png)
![N-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2397813.png)
![tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B2397814.png)
